2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate
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Overview
Description
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is a chemical compound with the molecular formula C6H5Cl2NaO3S and a molecular weight of 251.053 g/mol . It is a white to off-white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate typically involves the sulfonation of 2,5-dichlorobenzene. The reaction is carried out under controlled conditions using sulfur dioxide and sodium hydroxide. The resulting product is then crystallized to obtain the monohydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenesulfinic acid sodium salt
- 3,5-Dichlorobenzenesulfinic acid sodium salt
- 2,6-Dichlorobenzenesulfinic acid sodium salt
Uniqueness
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H5Cl2NaO3S |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
sodium;2,5-dichlorobenzenesulfinate;hydrate |
InChI |
InChI=1S/C6H4Cl2O2S.Na.H2O/c7-4-1-2-5(8)6(3-4)11(9)10;;/h1-3H,(H,9,10);;1H2/q;+1;/p-1 |
InChI Key |
JUBAQYSONDVMDE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.O.[Na+] |
Origin of Product |
United States |
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